N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring fused with a thiophene moiety
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Compounds containing a thiophene ring often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Based on the known effects of other thiophene derivatives, it could potentially have anti-inflammatory, anticancer, antimicrobial, antihypertensive, or anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the thiophene moiety through a series of coupling reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-methyl-3-(thiophen-2-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide
- N-[2-hydroxy-2-methyl-3-(furan-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide
- N-[2-hydroxy-2-methyl-3-(pyridin-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the benzodioxole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-16(19,7-11-4-5-22-8-11)9-17-15(18)12-2-3-13-14(6-12)21-10-20-13/h2-6,8,19H,7,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIENGZAKZNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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